N-{[2-(diphenylphosphanyl)phenyl](naphthalen-1-yl)methyl}-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with the molecular formula C34H34NOPS and a molecular weight of 535.68 g/mol . This compound is characterized by the presence of a diphenylphosphanyl group, a naphthyl group, and a sulfinamide moiety, making it a versatile ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves the following steps :
Formation of the Diphenylphosphanyl Intermediate: This step involves the reaction of diphenylphosphine with a suitable halogenated aromatic compound under inert conditions.
Coupling with Naphthyl Group: The diphenylphosphanyl intermediate is then coupled with a naphthyl derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the Sulfinamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent, room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its role as a ligand in various catalytic processes . The compound coordinates with metal centers, facilitating the activation of substrates and promoting the desired chemical transformations . The diphenylphosphanyl group enhances the electron density at the metal center, while the sulfinamide group provides steric hindrance, ensuring selectivity in the reactions .
Comparison with Similar Compounds
Similar Compounds
- **N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
- **N-{2-(diphenylphosphanyl)phenylmethyl}-N-methylpropane-2-sulfinamide
Uniqueness
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which provides a balance of electronic and steric properties . This makes it a highly effective ligand in asymmetric synthesis and catalytic processes, offering advantages over similar compounds in terms of selectivity and efficiency .
Properties
Molecular Formula |
C34H34NOPS |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
N-[(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H34NOPS/c1-34(2,3)38(36)35(4)33(30-24-15-17-26-16-11-12-22-29(26)30)31-23-13-14-25-32(31)37(27-18-7-5-8-19-27)28-20-9-6-10-21-28/h5-25,33H,1-4H3 |
InChI Key |
ZAOBJUBMZVUTAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.